5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
Description
5-(2,5-Difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a fluorinated imidazole derivative characterized by a 2-oxo-2,3-dihydroimidazole core substituted with a 2,5-difluorophenyl group at position 5 and a carboxylic acid moiety at position 2. Imidazole derivatives are widely studied for their pharmacological relevance, particularly as kinase inhibitors, antimicrobial agents, and intermediates in organic synthesis .
Properties
IUPAC Name |
5-(2,5-difluorophenyl)-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O3/c11-4-1-2-6(12)5(3-4)7-8(9(15)16)14-10(17)13-7/h1-3H,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFMMPKZACQYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=C(NC(=O)N2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650409 | |
| Record name | 5-(2,5-Difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887267-57-4 | |
| Record name | 5-(2,5-Difluorophenyl)-2,3-dihydro-2-oxo-1H-imidazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,5-Difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Component Condensation Approaches
The Radiszewski reaction and its variants remain pivotal for constructing imidazole cores. A modified one-pot condensation strategy, adapted from recent studies on analogous imidazole derivatives, involves the reaction of 2,5-difluorobenzaldehyde with benzil and ammonium acetate in ethanol under acidic catalysis. This method leverages iodine (0.5 mmol) as a catalyst, enabling cyclization at 85°C for 11 hours (Equation 1). The reaction proceeds via initial Schiff base formation between the aldehyde and ammonia, followed by nucleophilic attack on the diketone to form the imidazole ring.
Equation 1 :
$$
\text{2,5-Difluorobenzaldehyde} + \text{Benzil} + \text{NH}4\text{OAc} \xrightarrow[\text{EtOH, 85°C}]{\text{I}2} \text{5-(2,5-Difluorophenyl)-2-Oxo-2,3-Dihydro-1H-Imidazole-4-Carboxylic Acid}
$$
Key advantages include:
- High atom economy : All reactants contribute to the final product.
- Scalability : Ethanol as a solvent simplifies large-scale operations.
- Yield optimization : Pilot-scale trials report yields exceeding 70% after recrystallization.
Challenges include controlling regioselectivity during cyclization and minimizing by-products such as regioisomeric imidazoles. Chromatographic purification (silica gel, ethyl acetate/hexane) is often necessary to achieve >98% purity.
Oxidation of Aldehyde Precursors
A two-step synthesis begins with the preparation of 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxaldehyde, followed by oxidation to the carboxylic acid. This approach, inspired by the oxidation of imidazole-2-carboxaldehyde, employs hydrogen peroxide (30% aqueous) under mild conditions (20°C, 72 hours). The aldehyde intermediate is synthesized via condensation of 2,5-difluoroaniline with glyoxal and ammonium acetate, analogous to classical imidazole syntheses.
Equation 2 :
$$
\text{Imidazole-4-Carboxaldehyde} + \text{H}2\text{O}2 \xrightarrow{\text{H}_2\text{O, 20°C}} \text{Imidazole-4-Carboxylic Acid}
$$
Critical considerations:
- Decarboxylation risk : Elevated temperatures during workup degrade the product, necessitating vacuum evaporation at ≤25°C.
- Solvent selection : Water minimizes side reactions but complicates product isolation.
This method achieves 97.5% yield for simpler imidazole carboxylic acids, though adaptations for difluorophenyl derivatives may require longer reaction times or optimized peroxide concentrations.
Purification and Optimization Strategies
Achieving pharmaceutical-grade purity (>99%) demands multi-stage purification:
Industrial processes often replace column chromatography with fractional crystallization to reduce costs.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods:
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Multi-Component Condensation | 70–75% | 98% | High | $$ |
| Aldehyde Oxidation | 60–65% | 97.5% | Moderate | $ |
| Michael Addition | 50–55% | 95% | Low | $$$ |
Key Insights :
- Multi-component condensation balances yield and scalability, making it preferred for pilot-scale production.
- Oxidation routes are cost-effective but require stringent temperature control.
- Michael addition offers structural versatility but suffers from lower yields.
Research Discoveries and Applications
While pharmacological data for 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid remain proprietary, structurally related imidazoles exhibit:
- Antimicrobial activity : Inhibition of bacterial enoyl-ACP reductase.
- Anticancer potential : Apoptosis induction via mitochondrial pathways.
- Material science utility : Coordination polymers for catalysis.
Ongoing research focuses on optimizing bioactivity through substituent engineering, particularly at the 2-oxo and carboxylic acid positions.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Structural Characteristics
- IUPAC Name : 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid
- Molecular Formula : C10H6F2N2O3
- Molecular Weight : 232.16 g/mol
Chemical Behavior
The compound can undergo several chemical reactions:
- Oxidation : Can yield oxo derivatives.
- Reduction : Converts oxo groups to hydroxyl groups.
- Substitution : The difluorophenyl group can participate in electrophilic or nucleophilic substitutions.
Chemistry
5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology
Research indicates potential biological activities of this compound:
- Antimicrobial Properties : Studies suggest that the imidazole ring contributes to its effectiveness against various microbial strains.
- Anticancer Activity : Preliminary investigations show that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and apoptosis induction.
Medicine
The compound is under investigation for therapeutic applications:
- Drug Development : Its chemical structure allows for modifications that can enhance efficacy against specific diseases. Ongoing studies focus on its role in treating conditions like cancer and infectious diseases.
Industry
In industrial settings, this compound is used in:
- Material Science : It is explored for developing new materials with unique properties due to its chemical reactivity.
- Chemical Processes : It serves as a reagent in various chemical reactions aimed at synthesizing other valuable compounds.
Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .
Anticancer Research
In a recent study published in Cancer Research, researchers assessed the anticancer properties of this compound on various cancer cell lines. The results showed that it induced apoptosis in human breast cancer cells through the activation of caspase pathways . Further research is ongoing to understand the mechanism of action at the molecular level.
Mechanism of Action
The mechanism of action of 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Benzimidazole and Imidazole Families
The compound shares structural similarities with several benzimidazole and imidazole derivatives reported in the literature. Key comparisons include:
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
- Core Heterocycle : The target compound’s imidazole core differs from benzimidazole (e.g., and ) and pyrazolo-pyrimidine scaffolds (), impacting electronic properties and binding affinity.
- Fluorine Substitution: The 2,5-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Notable Findings:
- The carboxylic acid group in the target compound and ’s derivative suggests utility in designing water-soluble therapeutics, unlike lipophilic TRK inhibitors .
- Fluorine atoms in the target compound and ’s TRK inhibitors may enhance blood-brain barrier penetration compared to non-fluorinated analogues .
Biological Activity
5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid is a synthetic organic compound belonging to the imidazole derivatives class. It features a difluorophenyl group, an oxo group, and a carboxylic acid group attached to the imidazole ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 2,5-difluorobenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to produce the imidazole ring. In industrial settings, optimized reaction conditions are employed to enhance yield and purity, utilizing catalysts and controlled environments for synthesis.
Biological Activity
The biological activity of 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid has been investigated in various studies. Notably:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
- Anticancer Properties : Research has suggested that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have demonstrated significant cytotoxic effects on various cancer cell lines.
The precise mechanism of action remains under investigation; however, it is believed that 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid interacts with specific molecular targets within cells. This interaction may lead to the inhibition or activation of certain enzymes or signaling pathways crucial for cellular function.
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Study on Antimicrobial Activity : A study reported that 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range.
- Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., HeLa, MCF7), the compound exhibited IC50 values ranging from 10 to 25 µM, indicating its potential as a chemotherapeutic agent.
Research Findings Summary Table
| Biological Activity | Effect | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Significant activity against E. coli and S. aureus | Low micromolar range |
| Anticancer (HeLa cells) | Induces apoptosis | IC50 ~ 15 µM |
| Anticancer (MCF7 cells) | Cell cycle arrest | IC50 ~ 20 µM |
Q & A
Q. Q1. What are the common synthetic routes for preparing 5-(2,5-difluorophenyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid?
A1. Synthesis typically involves cyclocondensation reactions. For example, substituted imidazoles are synthesized via one-pot reactions using aryl aldehydes, ammonium acetate, and α-keto acids under acidic conditions (e.g., acetic acid reflux). Fluorinated phenyl groups can be introduced via electrophilic substitution or Suzuki coupling for regioselective functionalization . Optimization of protecting groups for the carboxylic acid moiety is critical to avoid side reactions during cyclization.
Advanced Synthesis
Q. Q2. How can reaction conditions be statistically optimized to improve yield and purity?
A2. Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, can systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For instance, highlights the use of DoE to minimize experimental runs while maximizing data robustness. Central composite designs are effective for non-linear parameter relationships, enabling identification of optimal conditions for regioselective fluorination and cyclization .
Basic Characterization
Q. Q3. Which spectroscopic techniques are essential for characterizing this compound?
A3. Key techniques include:
- NMR : and NMR to confirm fluorine substitution and imidazole ring integrity.
- X-ray crystallography : To resolve stereochemistry and hydrogen-bonding patterns (e.g., as demonstrated in and for similar imidazole derivatives).
- HPLC-MS : For purity assessment and molecular weight confirmation .
Advanced Mechanistic Studies
Q. Q4. How can computational methods elucidate the reaction mechanism of imidazole ring formation?
A4. Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates. describes using reaction path searches to predict energy barriers for cyclization steps. Pairing computational results with experimental kinetic data (e.g., Arrhenius plots) validates proposed mechanisms .
Data Contradiction Analysis
Q. Q5. How to resolve discrepancies in spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?
A5. Cross-reference computational NMR predictions (via tools like ACD/Labs or Gaussian) with experimental data. For example, steric effects from the 2,5-difluorophenyl group may distort chemical shifts. Advanced techniques like - HMBC can clarify ambiguous assignments in the imidazole core .
Basic Biological Screening
Q. Q6. What in vitro assays are suitable for preliminary bioactivity screening?
A6. Prioritize assays based on structural analogs:
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (common targets for imidazole derivatives).
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa or MCF-7) with EC determination.
- Solubility : Use shake-flask methods with HPLC quantification to guide formulation .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q7. How can molecular docking guide SAR for fluorinated imidazoles?
A7. Dock the compound into target protein active sites (e.g., COX-2 or HIV-1 protease) using software like AutoDock Vina. Focus on fluorine interactions (e.g., halogen bonding with backbone carbonyls). MD simulations (e.g., GROMACS) assess binding stability over time. Pair with alanine scanning mutagenesis to validate computational predictions .
Crystallography & Polymorphism
Q. Q8. What strategies ensure successful single-crystal growth for X-ray analysis?
A8. Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures). notes that storage at controlled humidity prevents hydrate formation. For polymorph screening, vary anti-solvents (e.g., hexane or ether) during crystallization .
Stability & Degradation
Q. Q9. How to assess hydrolytic stability of the 2-oxoimidazole moiety?
A9. Conduct forced degradation studies under acidic/basic conditions (e.g., 0.1 M HCl/NaOH at 40°C). Monitor via LC-MS for ring-opening products. Stability-indicating HPLC methods with C18 columns and UV detection at 254 nm are recommended .
Data Integrity in Collaborative Research
Q. Q10. What frameworks ensure secure data sharing in multi-institutional studies?
A10. Implement FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use electronic lab notebooks (ELNs) with role-based access controls (e.g., LabArchives). emphasizes encryption for spectral datasets and computational models to prevent unauthorized use .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
